ジクロニン

概要

説明

ジクロニンは、軽度の火傷、虫刺され、または刺激による痛みやかゆみを軽減するために主に使用される局所麻酔薬です。また、内視鏡検査前に粘膜を麻酔するために使用され、歯科検査や処置を容易にするために、えずき反射やその他の喉頭および食道反射を抑制するためにも使用されます。 ジクロニンは、シュクレッツなどの市販ののどのど飴や、セパコールののどの痛み止めスプレーの一部に含まれています .

2. 製法

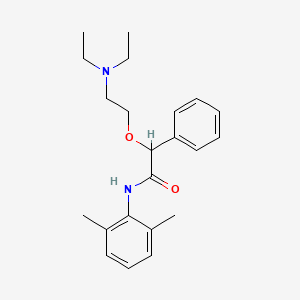

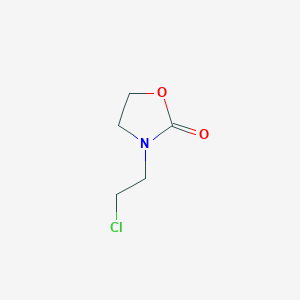

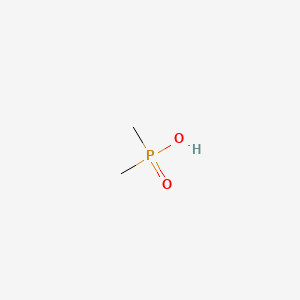

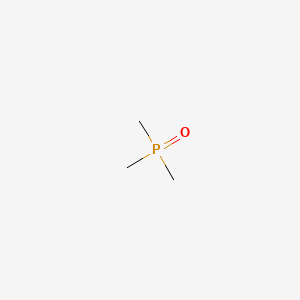

合成経路と反応条件: ジクロニン塩酸塩の合成は、通常、フェノールを原料として開始されます。このプロセスには、いくつかの段階が含まれます。

エーテル化: フェノールは、n-ブチルブロミドと反応して、ブチルベンゼンを生成します。

アセチル化: ブチルベンゼンは、触媒の存在下で3-クロロプロピオニルクロリドと反応して、3-クロロ-4'-ブトキシプロピオフェノンを形成します。

縮合: 最後の段階では、3-クロロ-4'-ブトキシプロピオフェノンを、トリエチルアミンの存在下でピペリジン塩酸塩と反応させて、ジクロニン塩酸塩を生成します

工業生産方法: ジクロニン塩酸塩の工業生産は、同様の合成経路に従いますが、より高い収率と純度のために最適化されています。このプロセスでは、有機溶媒を使用し、制御された温度(60〜120°C)と反応時間(1〜5時間)で行われます。 粗生成物は、無水アルコールによる再結晶によって精製されます .

科学的研究の応用

Dyclonine has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of local anesthetics and their interactions with various receptors.

Medicine: Primarily used as a topical anesthetic for pain relief in dental procedures, endoscopy, and minor burns.

Industry: Employed in the formulation of over-the-counter products like throat lozenges and sore throat sprays.

作用機序

ジクロニンは、神経インパルスを開始および伝導するのを阻害することで作用を発揮します。神経細胞膜のナトリウムイオンに対する透過性を低下させるため、膜が安定化し、脱分極が阻害されます。 その結果、伝播する活動電位の失敗とそれに続く伝導ブロックが発生します . 主な分子標的は、神経細胞膜のナトリウムイオンチャネルです。

類似の化合物:

リドカイン: 同様の用途に使用される別の局所麻酔薬ですが、化学構造と作用時間の長さが異なります。

ベンゾカイン: 局所的な痛みを和らげる製品に広く使用されている局所麻酔薬。

プロカイン: 歯科処置で使用されることで知られていますが、ジクロニンに比べて作用時間が短いです。

ジクロニンの独自性: ジクロニンは、化学構造が他の多くの局所麻酔薬のようにエステルやアミドではなく、ケトンであるため、他の局所麻酔薬とは異なります。 これにより、作用時間と潜在的な副作用という点で独特のプロファイルが得られます .

生化学分析

Biochemical Properties

Dyclonine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions of dyclonine is with the mitochondrial protein frataxin. Dyclonine has been shown to increase the transcript and protein levels of frataxin in cells and animal models. Additionally, dyclonine interacts with iron-sulfur enzymes such as aconitase and succinate dehydrogenase, rescuing their deficiencies in frataxin-deficient cells .

Cellular Effects

Dyclonine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, dyclonine induces the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcription factor, which binds to an upstream response element in the frataxin locus. This interaction leads to increased expression of frataxin, which plays a crucial role in cellular antioxidant defense and iron-sulfur cluster synthesis .

Molecular Mechanism

The molecular mechanism of dyclonine involves several key interactions at the molecular level. Dyclonine binds to and inhibits the activity of histone methyltransferase G9a, which is known to methylate histone H3K9 and silence frataxin chromatin. By inhibiting G9a, dyclonine prevents the silencing of frataxin and promotes its expression. Additionally, dyclonine’s induction of the Nrf2 transcription factor further enhances frataxin expression, contributing to its protective effects in frataxin-deficient cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dyclonine have been observed to change over time. Dyclonine has demonstrated stability and sustained activity in various studies. Chronic dosing of dyclonine in animal models has shown long-term benefits, such as preventing performance decline in balance beam studies. These findings suggest that dyclonine maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of dyclonine vary with different dosages in animal models Dose-dependent increases in frataxin transcript and protein levels have been observed in frataxin-deficient cells and brains of animal modelsTherefore, careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential risks .

Metabolic Pathways

Dyclonine is involved in several metabolic pathways, particularly those related to iron-sulfur cluster synthesis and antioxidant defense. By increasing the expression of frataxin, dyclonine enhances the activity of iron-sulfur enzymes such as aconitase and succinate dehydrogenase. These enzymes play critical roles in cellular metabolism and energy production. Additionally, dyclonine’s induction of the Nrf2 transcription factor contributes to its effects on metabolic flux and metabolite levels .

Transport and Distribution

Dyclonine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. The precise transport and distribution of dyclonine are essential for its effective action and therapeutic benefits .

Subcellular Localization

The subcellular localization of dyclonine is crucial for its activity and function. Dyclonine is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that dyclonine reaches its intended sites of action, where it can exert its effects on cellular processes and biomolecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dyclonine hydrochloride typically begins with phenol as the starting material. The process involves several steps:

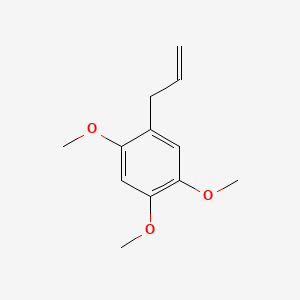

Etherification: Phenol reacts with n-butyl bromide to produce butyl benzene.

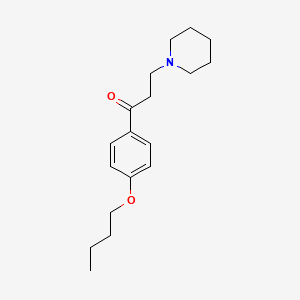

Acetylation: Butyl benzene is then reacted with 3-chloropropionyl chloride in the presence of a catalyst to form 3-chloro-4’-butoxypropiophenone.

Condensation: The final step involves reacting 3-chloro-4’-butoxypropiophenone with piperidine hydrochloride in the presence of triethylamine to yield dyclonine hydrochloride

Industrial Production Methods: The industrial production of dyclonine hydrochloride follows a similar synthetic route but is optimized for higher yield and purity. The process uses organic solvents and operates under controlled temperatures (60-120°C) and reaction times (1-5 hours). The crude product is then purified through recrystallization with anhydrous alcohol .

化学反応の分析

反応の種類: ジクロニンは、次のようなさまざまな化学反応を起こします。

置換反応: 主な反応は、3-クロロ-4'-ブトキシプロピオフェノン中の塩素原子をピペリジン基で置換することです。

一般的な試薬と条件:

エーテル化: n-ブチルブロミドとフェノール。

アセチル化: 3-クロロプロピオニルクロリドと触媒。

縮合: ピペリジン塩酸塩とトリエチルアミン。

主な生成物:

ジクロニン塩酸塩: 縮合反応から生成される主な生成物。

ジクロニンの塩: p-トルエンスルホン酸などの酸との反応によって生成されます.

4. 科学研究への応用

ジクロニンは、さまざまな科学研究に幅広く応用されています。

化学: 局所麻酔薬とそのさまざまな受容体との相互作用を研究するためのモデル化合物として使用されます。

生物学: 神経細胞膜におけるナトリウムイオンの透過性を阻害する役割など、細胞プロセスに対する効果について調査されています.

類似化合物との比較

Lidocaine: Another local anesthetic used for similar applications but differs in its chemical structure and duration of action.

Benzocaine: A local anesthetic commonly used in topical pain relief products.

Procaine: Known for its use in dental procedures but has a shorter duration of action compared to dyclonine.

Uniqueness of Dyclonine: Dyclonine is unique in its chemical structure, being a ketone rather than an ester or amide like many other local anesthetics. This gives it a distinct profile in terms of its duration of action and potential side effects .

特性

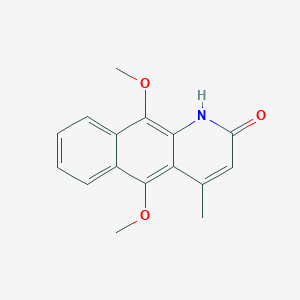

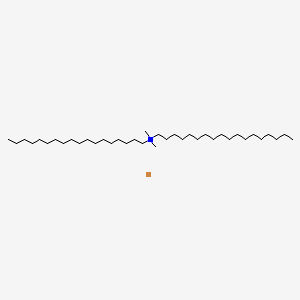

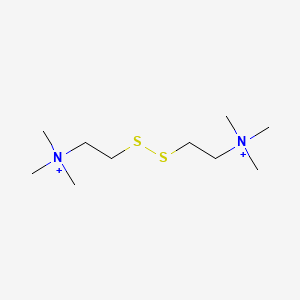

IUPAC Name |

1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19/h7-10H,2-6,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEWSEKUUPWQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

536-43-6 (hydrochloride) | |

| Record name | Dyclonine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047864 | |

| Record name | Dyclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (HCl salt), 4.60e-02 g/L | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade. | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

586-60-7 | |

| Record name | Dyclonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dyclonine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dyclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DYCLONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/078A24Q30O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-175 | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphinothioyl] hydrogen phosphate](/img/structure/B1211803.png)

![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)